3-(2-Chloro-4-fluorophenoxy)azetidine
Description
3-(2-Chloro-4-fluorophenoxy)azetidine is a small heterocyclic compound featuring a four-membered azetidine ring substituted with a phenoxy group at the 3-position. The phenoxy group is further substituted with chlorine and fluorine at the 2- and 4-positions, respectively (Figure 1). The azetidine ring introduces significant ring strain due to its small size, which influences its reactivity and conformational flexibility .
Properties
Molecular Formula |
C9H9ClFNO |
|---|---|
Molecular Weight |
201.62 g/mol |
IUPAC Name |
3-(2-chloro-4-fluorophenoxy)azetidine |
InChI |
InChI=1S/C9H9ClFNO/c10-8-3-6(11)1-2-9(8)13-7-4-12-5-7/h1-3,7,12H,4-5H2 |
InChI Key |
GFVYARFHIKHPEO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Azetidine Derivatives
Structural and Functional Group Variations
Key Observations:
Trifluoromethyl (CF₃) in the compound enhances metabolic stability and electron-withdrawing effects, which may improve target binding affinity compared to the simpler chloro-fluoro substitution .
Ring System Differences: 2-Azetidinones (β-lactams) exhibit distinct reactivity due to the strained lactam ring, enabling antimicrobial activity via penicillin-binding protein inhibition . In contrast, non-lactam azetidines like 3-(2-Chloro-4-fluorophenoxy)azetidine may interact with different biological targets.
Pharmacological Potential: The compound, with its pyridine-carboxamide core, demonstrates broad anticancer activity against solid tumors and leukemias .
Crystallographic and Spectroscopic Data
- The SHELX software suite () is widely used for crystallographic refinement of small molecules, including azetidine derivatives. For example, the compound was characterized using X-ray diffraction (2θ = 21.2°) and IR spectroscopy (peak at 353 cm⁻¹) . Similar methods could elucidate the target compound’s conformation and intermolecular interactions.
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